(S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
Overview
Description
(S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is a tert-butyloxycarbonyl-protected amino acid derivative , which suggests that it may interact with enzymes or receptors that recognize or process amino acids.
Mode of Action
It is known that tert-butyloxycarbonyl (boc) protection is a common strategy in peptide synthesis to prevent unwanted reactions . This suggests that the compound may interact with its targets in a way that is influenced by the presence of the Boc group.
Biochemical Pathways
The compound is used in the synthesis of dipeptides . Dipeptides are involved in various biochemical pathways, including protein synthesis and degradation, signal transduction, and regulation of cell growth and differentiation. The specific pathways affected by this compound would depend on the nature of the dipeptides that it helps to synthesize.
Result of Action
Given its use in dipeptide synthesis , it can be inferred that the compound may contribute to the production of specific dipeptides, which could have various effects depending on their nature and function.
Properties
IUPAC Name |
methyl 4-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXGVQOIUBOOG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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